An In-Depth Technical Guide to the Laminin (925-933) CDPGYIGSR Peptide Sequence
An In-Depth Technical Guide to the Laminin (925-933) CDPGYIGSR Peptide Sequence
Foreword
The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Within this intricate landscape, laminins, a major family of glycoproteins in the basement membrane, play a pivotal role in regulating a multitude of cellular processes.[1] This guide delves into a specific, biologically active nonapeptide derived from the laminin β1 chain: the CDPGYIGSR sequence, corresponding to residues 925-933. This peptide has garnered significant attention in the scientific community for its potent anti-angiogenic, anti-metastatic, and vasoconstrictive properties.[2] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of the CDPGYIGSR peptide, from its molecular interactions and signaling pathways to practical experimental protocols and therapeutic potential.
The Genesis and Biological Significance of CDPGYIGSR
The CDPGYIGSR peptide is a synthetic nonapeptide that mirrors a sequence found on the B1 chain of laminin.[2] Laminins are large, heterotrimeric glycoproteins composed of α, β, and γ chains, and they are integral components of the basement membrane of all epithelia, as well as surrounding muscle, nerve, and fat cells.[1][3] These proteins are not merely static structural scaffolds; they actively participate in cell adhesion, migration, differentiation, and growth through interactions with various cell surface receptors.[1][3] The identification of specific, biologically active peptide sequences within these large proteins, such as CDPGYIGSR, has been instrumental in dissecting the multifaceted functions of laminins.[3]
The CDPGYIGSR sequence has been shown to exhibit a range of biological activities, making it a subject of intense research. Notably, it possesses anti-angiogenic and anti-metastatic properties, inhibiting the formation of new blood vessels and the spread of tumor cells.[2] Furthermore, it has been identified as a vasoconstrictor, capable of increasing vascular tone.[2] These diverse functions underscore the potential of CDPGYIGSR as a therapeutic agent in oncology and vascular biology.
Receptor Interactions: The Gateway to Cellular Response
The biological effects of the CDPGYIGSR peptide are initiated by its binding to specific cell surface receptors. The primary receptors implicated in mediating the activity of this peptide are the 67 kDa laminin receptor (67LR) and certain integrins.
The 67 kDa Laminin Receptor (67LR)
The 67LR is a non-integrin receptor that has been shown to bind to the YIGSR motif within the CDPGYIGSR sequence.[4] Overexpression of 67LR is often correlated with increased tumor invasiveness, highlighting its role in cell motility.[2][3] Upon binding of ligands like the YIGSR sequence, the 67LR can trigger downstream signaling cascades that influence cell adhesion, migration, and survival.[3]
Integrin Receptors
Integrins are a family of transmembrane receptors that mediate cell-matrix adhesions and play a crucial role in signal transduction. The YIGSR motif within the CDPGYIGSR peptide has been shown to interact with integrin α4β1.[4][5] This interaction is critical for the peptide's effects on cell adhesion and migration. It is noteworthy that the conformation of the peptide can influence its receptor-binding affinity; for instance, a cyclic version of a related peptide, CDPGYIGSRC, exhibited stronger inhibition of cell adhesion compared to the linear form, suggesting that conformational constraints can enhance receptor engagement.[4][5]
Unraveling the Signaling Cascades
The binding of CDPGYIGSR to its receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. While the complete signaling network is still under investigation, key pathways have been identified.
Inhibition of Angiogenesis and Cell Migration
The anti-angiogenic and anti-migratory effects of CDPGYIGSR are thought to be mediated through the modulation of focal adhesion kinase (FAK) signaling. FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction.[1][6] Upon integrin engagement with the ECM or peptides like CDPGYIGSR, FAK is autophosphorylated, creating a signaling hub that recruits other proteins to regulate cell motility, proliferation, and survival.[6] By interfering with laminin-integrin interactions, the CDPGYIGSR peptide can disrupt the activation of FAK and its downstream effectors, thereby inhibiting the endothelial cell migration and tube formation that are essential for angiogenesis.[1]
Furthermore, the 67LR has been shown to influence the MAPK and PI3K/Akt signaling pathways, both of which are critical for cell survival and proliferation.[2] It is plausible that CDPGYIGSR, by interacting with 67LR, modulates these pathways to exert its anti-tumor effects.
Figure 1: Proposed signaling pathway for the anti-migratory and anti-angiogenic effects of the CDPGYIGSR peptide.
Vasoconstriction Mechanism
The vasoconstrictive effect of CDPGYIGSR is mediated by a distinct signaling pathway in vascular smooth muscle cells. The peptide induces a transmembrane influx of calcium ions (Ca2+) through the activation of nonselective cation channels.[2][7][8] This influx of Ca2+ leads to depolarization of the cell membrane, which in turn opens L-type Ca2+ channels, further increasing intracellular Ca2+ concentration.[7][8] The elevated intracellular Ca2+ is a key trigger for smooth muscle contraction.[9][10] This mechanism appears to be specific to the systemic circulation, as the peptide does not alter vascular tone in pulmonary arteries.[3][7][8]
Figure 2: Signaling pathway for CDPGYIGSR-induced vasoconstriction in vascular smooth muscle cells.
Experimental Protocols for Functional Characterization
To facilitate research on the CDPGYIGSR peptide, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Cell Migration Assay (Boyden Chamber)
This assay is used to quantify the effect of CDPGYIGSR on cell migration.[7][11][12][13][14]
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size for endothelial or tumor cells)
-
Cell culture medium (serum-free for the upper chamber, serum-containing or with chemoattractant for the lower chamber)
-
CDPGYIGSR peptide solution
-
Control peptide (e.g., scrambled sequence)
-
Cells of interest (e.g., HUVECs, tumor cell lines)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Pre-hydrate the Boyden chamber inserts in serum-free medium for 1-2 hours at 37°C.
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the plate.
-
Prepare a cell suspension in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In separate tubes, pre-incubate the cell suspension with different concentrations of CDPGYIGSR peptide or control peptide for 30 minutes at 37°C.
-
Add 100 µL of the cell/peptide suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Quantify the results and compare the different treatment groups.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of CDPGYIGSR to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.[15][16][17][18][19][20]
Materials:
-
Matrigel® Basement Membrane Matrix
-
Ice-cold, serum-free cell culture medium
-
Endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
CDPGYIGSR peptide solution
-
Control peptide
-
24-well plate
-
Microscope with imaging capabilities
Procedure:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Pipette 250 µL of cold Matrigel® into each well of a pre-chilled 24-well plate. Ensure the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest endothelial cells and resuspend them in complete medium containing different concentrations of CDPGYIGSR peptide or control peptide.
-
Seed 5 x 10^4 cells onto the surface of the solidified Matrigel® in each well.
-
Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Monitor the formation of tube-like structures at regular intervals using a microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis.[21][22][23][24][25]
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
Egg incubator
-
Sterile saline
-
Thermanox® coverslips or sterile filter paper discs
-
CDPGYIGSR peptide solution
-
Control peptide
-
Stereomicroscope
-
Forceps and small scissors
-
Paraffin film
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.
-
On day 3 or 4 of incubation, create a small window in the eggshell over the air sac.
-
Gently drop the CAM by applying slight negative pressure.
-
Create a larger window (1 cm²) in the shell over the dropped CAM.
-
Saturate a sterile Thermanox® coverslip or filter paper disc with the CDPGYIGSR peptide solution or control solution.
-
Carefully place the coverslip/disc onto the CAM, avoiding major blood vessels.
-
Seal the window with paraffin film and return the egg to the incubator.
-
After 48-72 hours, observe the area around the coverslip/disc for changes in blood vessel growth.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the area.
Synthesis and Purification of CDPGYIGSR
For research and development purposes, the CDPGYIGSR peptide is typically synthesized using solid-phase peptide synthesis (SPPS) and purified by high-performance liquid chromatography (HPLC).[13][18][22][26][27][28][29][30]
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[18][26] The process consists of repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid.
General Steps:
-
Resin Selection and Swelling: A suitable resin (e.g., Rink Amide resin for a C-terminal amide) is chosen and swelled in an appropriate solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a base, typically 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-4 are repeated for each amino acid in the CDPGYIGSR sequence (R-S-G-I-Y-G-P-D-C).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold ether, collected by centrifugation, and lyophilized to obtain the crude peptide powder.
High-Performance Liquid Chromatography (HPLC) Purification
The crude synthetic peptide is purified using reversed-phase HPLC (RP-HPLC) to obtain a highly pure product.[26][31][32][33][34]
General Procedure:
-
Column and Solvent Selection: A C18 column is typically used for peptide purification. The mobile phase usually consists of a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) to improve peak shape.
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of the initial mobile phase.
-
Gradient Elution: The dissolved peptide is injected onto the HPLC column, and the peptide is eluted using a linear gradient of increasing acetonitrile concentration.
-
Fraction Collection: Fractions corresponding to the major peptide peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.
Table 1: Physicochemical Properties of CDPGYIGSR
| Property | Value |
| Amino Acid Sequence | Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg |
| Molecular Formula | C40H62N12O14S |
| Molecular Weight | 967.06 g/mol |
| CAS Number | 110590-60-8 |
| Solubility | Soluble in water and DMSO[2] |
| Appearance | White to off-white powder[2] |
Therapeutic Potential and Future Directions
The multifaceted biological activities of the CDPGYIGSR peptide position it as a promising candidate for therapeutic development, particularly in the field of oncology.[35] Its ability to inhibit angiogenesis and metastasis, two key hallmarks of cancer progression, makes it an attractive anti-cancer agent.[11][35] Preclinical studies have demonstrated its efficacy in inhibiting the growth of solid tumors in animal models.[2]
Future research should focus on several key areas:
-
Elucidating the complete signaling network: A more detailed understanding of the downstream signaling pathways activated by CDPGYIGSR will be crucial for optimizing its therapeutic application and identifying potential biomarkers for patient selection.
-
Improving peptide stability and delivery: As with many peptide-based therapeutics, in vivo stability and targeted delivery are significant challenges. Strategies such as cyclization, pegylation, or incorporation into nanoparticle delivery systems could enhance the pharmacokinetic profile of CDPGYIGSR.
-
Combination therapies: Investigating the synergistic effects of CDPGYIGSR with conventional chemotherapeutics or other targeted therapies could lead to more effective cancer treatment regimens.[2]
-
Exploring other therapeutic applications: The vasoconstrictive properties of CDPGYIGSR may have applications in conditions characterized by vascular dysregulation.
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